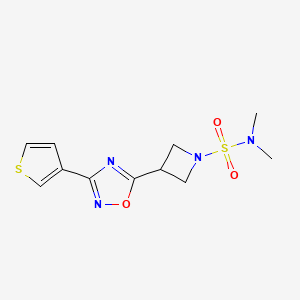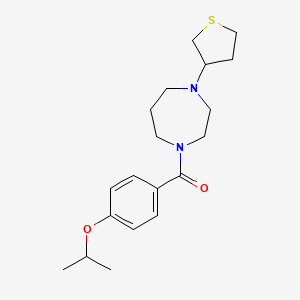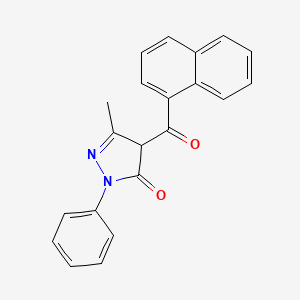![molecular formula C14H10F4N2O2S B2961070 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-15-5](/img/structure/B2961070.png)
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid is a chemical compound used for experimental and research purposes . It has a molecular formula of C14H10F4N2O2S and a molecular weight of 346.3.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It has a fluorophenyl group attached at the 4th position and a trifluoromethyl group attached at the 6th position of the pyrimidine ring.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. It’s important to note that its reactivity may be influenced by its functional groups, including the pyrimidine ring, the fluorophenyl group, and the trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.3. Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Analogs
The synthesis of trifluoromethylated analogs of biologically significant molecules showcases the utility of 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid. For example, it is used to create new trifluoromethylated 4,5-dihydroorotic acid analogs, which are valuable in medicinal chemistry for their potential biological activities. The synthesis process involves Michael-like conjugate hydrocyanation and aims at incorporating the trifluoromethyl group to improve the bioactive properties of the molecules (Sukach et al., 2015).
Antifungal Agent Development
Another significant application is the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The compound serves as a key intermediate in setting the stereochemistry of voriconazole, demonstrating the critical role of fluorophenyl-pyrimidin derivatives in developing antifungal medications (Butters et al., 2001).
Biological Evaluation for Protein Kinase Inhibition
Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, closely related to the compound , have been synthesized and evaluated as inhibitors of human protein kinase CK2. This research indicates the potential therapeutic applications of such compounds in designing selective kinase inhibitors, which are crucial in cancer therapy (Golub et al., 2011).
Synthesis of Antimicrobial Agents
The compound is also involved in the synthesis of antimicrobial agents. For example, derivatives synthesized from it have shown significant antimicrobial activity, suggesting its utility in developing new treatments for bacterial and fungal infections (Patel & Patel, 2017).
Development of Fluorinated Compounds
In the synthesis of fluorinated compounds, such as fluorotelomer alcohols, which are precursors to perfluorocarboxylic acids (PFCAs), this compound plays a role. Understanding its reactivity and applications helps in assessing the environmental impact and fate of fluorinated organics (Liu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c1-7(12(21)22)23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPJFPEEQZYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

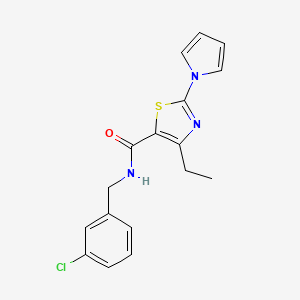
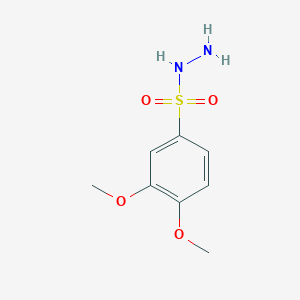
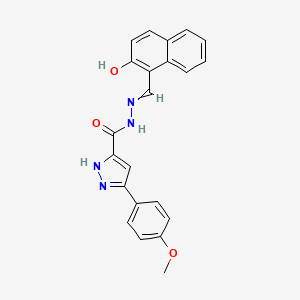
![Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate](/img/structure/B2960996.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2961001.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)
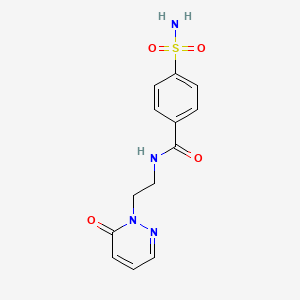
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)
